5-nitroquinoline-8-sulfonamide
Overview
Description
5-Nitroquinoline-8-sulfonamide is a chemical compound with the molecular formula C9H7N3O4S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant applications in various fields, including medicinal chemistry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitroquinoline-8-sulfonamide typically involves the nitration of quinoline derivatives. One efficient method includes the nitrosation of 8-hydroxyquinoline followed by oxidation of the nitroso derivative using nitric acid . The reaction conditions, such as the concentration of nitric acid, temperature, and reaction time, are optimized to achieve high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure consistency and purity of the final product. The compound is usually purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Nitroquinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
5-Nitroquinoline-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-nitroquinoline-8-sulfonamide involves its interaction with various molecular targets. It is known to inhibit enzymes such as methionine aminopeptidase 2, which plays a role in angiogenesis. Additionally, its antibacterial activity is attributed to its ability to chelate metal ions essential for bacterial growth .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
5-Nitro-8-hydroxyquinoline: Similar in structure but with different functional groups leading to varied biological activities.
Quinoline derivatives: A broad class of compounds with diverse applications in medicine and industry
Uniqueness: 5-Nitroquinoline-8-sulfonamide stands out due to its unique combination of a nitro group and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and industrial applications.
Properties
IUPAC Name |
5-nitroquinoline-8-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c10-17(15,16)8-4-3-7(12(13)14)6-2-1-5-11-9(6)8/h1-5H,(H2,10,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSQAFQNYLQGAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388737 | |
Record name | 5-Nitro-8-quinolinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855766-71-1 | |
Record name | 5-Nitro-8-quinolinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitroquinoline-8-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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